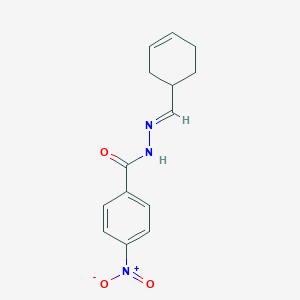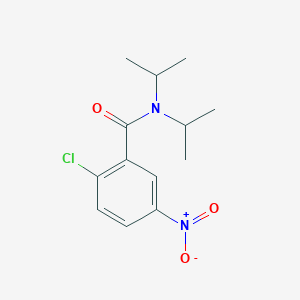
N-(4-methylphenyl)-4-morpholinecarboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(4-methylphenyl)-4-morpholinecarboxamide, also known as MK-677, is a non-peptide growth hormone secretagogue that stimulates the secretion of growth hormone (GH) and insulin-like growth factor 1 (IGF-1) in the body. MK-677 has been shown to have potential benefits in treating conditions such as growth hormone deficiency, osteoporosis, and muscle wasting.
Mechanism of Action
N-(4-methylphenyl)-4-morpholinecarboxamide works by stimulating the release of GH and IGF-1 through the activation of the ghrelin receptor. Ghrelin is a hormone that is produced by the stomach and stimulates appetite and growth hormone release. By activating the ghrelin receptor, N-(4-methylphenyl)-4-morpholinecarboxamide mimics the effects of ghrelin and stimulates the release of GH and IGF-1.
Biochemical and physiological effects:
The biochemical and physiological effects of N-(4-methylphenyl)-4-morpholinecarboxamide are primarily related to its ability to stimulate the release of GH and IGF-1. GH and IGF-1 play important roles in growth and development, as well as in maintaining healthy bones, muscles, and organs. N-(4-methylphenyl)-4-morpholinecarboxamide has been shown to increase bone density, muscle mass, and improve cognitive function in animal studies. In human trials, N-(4-methylphenyl)-4-morpholinecarboxamide has been shown to increase GH and IGF-1 levels, improve body composition, and increase muscle strength.
Advantages and Limitations for Lab Experiments
One advantage of using N-(4-methylphenyl)-4-morpholinecarboxamide in lab experiments is that it can be used to stimulate the release of GH and IGF-1 without the need for exogenous hormone administration. This can be useful in studying the effects of GH and IGF-1 on various physiological processes. One limitation of using N-(4-methylphenyl)-4-morpholinecarboxamide is that it may not accurately mimic the effects of endogenous GH and IGF-1, as it stimulates their release through a different mechanism.
Future Directions
There are several potential future directions for research on N-(4-methylphenyl)-4-morpholinecarboxamide. One area of interest is its potential use in treating conditions such as growth hormone deficiency, osteoporosis, and muscle wasting. Another area of interest is its potential use in improving cognitive function and memory. Additionally, further research is needed to fully understand the long-term effects and safety of N-(4-methylphenyl)-4-morpholinecarboxamide use.
Synthesis Methods
N-(4-methylphenyl)-4-morpholinecarboxamide is synthesized through a series of chemical reactions, starting with the reaction of 4-methylbenzoyl chloride with morpholine to form 4-methyl-N-morpholinobenzamide. This intermediate is then reacted with chloroformate to form the final product, N-(4-methylphenyl)-4-morpholinecarboxamide.
Scientific Research Applications
N-(4-methylphenyl)-4-morpholinecarboxamide has been extensively studied in both animal and human trials for its potential therapeutic benefits. In animal studies, N-(4-methylphenyl)-4-morpholinecarboxamide has been shown to increase bone density, muscle mass, and improve cognitive function. In human trials, N-(4-methylphenyl)-4-morpholinecarboxamide has been shown to increase GH and IGF-1 levels, improve body composition, and increase muscle strength.
properties
IUPAC Name |
N-(4-methylphenyl)morpholine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N2O2/c1-10-2-4-11(5-3-10)13-12(15)14-6-8-16-9-7-14/h2-5H,6-9H2,1H3,(H,13,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SZSAAHFMPUDLMZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)N2CCOCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
77280-34-3 |
Source


|
| Record name | 4-(N-(P-TOLYL)CARBAMOYL)MORPHOLINE | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-methyl-7-[(1-naphthyloxy)methyl]-4H-[1,3,4]thiadiazolo[2,3-c][1,2,4]triazin-4-one](/img/structure/B5829721.png)


![4-methoxy-2-{[4-(3-phenyl-2-propen-1-yl)-1-piperazinyl]methyl}phenol](/img/structure/B5829740.png)


![1-[2-(2-chloro-5-methylphenoxy)ethyl]pyrrolidine](/img/structure/B5829771.png)
![6-allyl-3,5-dimethyl-2-(4-methylphenyl)pyrazolo[1,5-a]pyrimidin-7-ol](/img/structure/B5829777.png)

![4-({[4-(2-chlorobenzyl)-1-piperazinyl]imino}methyl)-1,3-benzenediol](/img/structure/B5829794.png)
![N'-[(2-chlorobenzoyl)oxy]-4-nitrobenzenecarboximidamide](/img/structure/B5829808.png)
![methyl 2-[(3-nitrobenzoyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B5829810.png)

![7-[(3-chlorobenzyl)oxy]-4-methyl-2H-chromen-2-one](/img/structure/B5829823.png)